Diisoamyl malate

Description

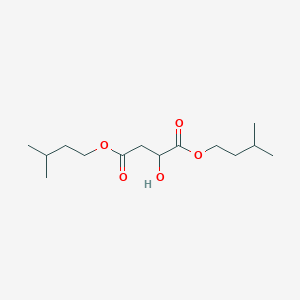

Diisoamyl malate is a dialkyl malate ester derived from malic acid, characterized by a succinate core (a four-carbon alkyl diacid ester) with hydroxyl substitutions . It belongs to a group of cosmetic ingredients that function primarily as skin-conditioning agents and emollients, enhancing texture and moisture retention . Structurally, it consists of two isoamyl (3-methylbutyl) groups esterified to the hydroxyl and carboxyl groups of malic acid, yielding the chemical formula C₁₄H₂₆O₅ .

Properties

IUPAC Name |

bis(3-methylbutyl) 2-hydroxybutanedioate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H26O5/c1-10(2)5-7-18-13(16)9-12(15)14(17)19-8-6-11(3)4/h10-12,15H,5-9H2,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FNQVCKJDSDFDTE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CCOC(=O)CC(C(=O)OCCC(C)C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H26O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90437907 | |

| Record name | Butanedioic acid, hydroxy-, bis(3-methylbutyl) ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90437907 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

274.35 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1587-19-5 | |

| Record name | Diisoamyl malate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001587195 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Butanedioic acid, hydroxy-, bis(3-methylbutyl) ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90437907 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | DIISOAMYL MALATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/V3CNF0D6YT | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

Diisoamyl malate can be synthesized through the esterification of malic acid with isoamyl alcohol. The reaction typically involves the use of a catalyst, such as sulfuric acid, to facilitate the esterification process. The reaction is carried out under sonication conditions to enhance the reaction rate and yield .

Industrial Production Methods

In industrial settings, the production of this compound involves similar esterification processes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous reactors and advanced separation techniques, such as distillation, are common in industrial production to achieve efficient synthesis and purification of this compound .

Chemical Reactions Analysis

Types of Reactions

Diisoamyl malate undergoes various chemical reactions, including hydrolysis, oxidation, and reduction. Under strong acidic or basic conditions, it can be hydrolyzed to malic acid and isoamyl alcohol .

Common Reagents and Conditions

Hydrolysis: Strong acids or bases are used to hydrolyze this compound into its constituent components.

Oxidation: Oxidizing agents can convert this compound into corresponding oxidized products.

Reduction: Reducing agents can be used to reduce this compound, although this is less common.

Major Products Formed

Hydrolysis: Malic acid and isoamyl alcohol.

Oxidation: Oxidized derivatives of this compound.

Reduction: Reduced derivatives, though specific products depend on the reducing agent used.

Scientific Research Applications

Chemical Applications

Organic Synthesis:

Diisoamyl malate is utilized as a reagent in organic synthesis. It serves as a model compound for studying esterification reactions, which are fundamental processes in organic chemistry. The compound's structure allows chemists to investigate reaction mechanisms and optimize synthetic pathways.

Surfactant Properties:

Research has indicated that this compound and similar compounds can effectively reduce dynamic surface tension, making them suitable candidates for surfactants in various formulations. This property is particularly valuable in the development of emulsions and foams in both laboratory and industrial settings .

Biological Applications

Skin-Conditioning Agent:

this compound has been investigated for its potential effects on skin cells. Its emollient properties allow it to form a protective barrier on the skin, which reduces transepidermal water loss and enhances hydration. This makes it a valuable ingredient in skincare formulations.

Toxicological Studies:

Safety assessments have been conducted to evaluate the compound's toxicity and irritancy. This compound has shown low toxicity levels in various animal studies, with an oral LD50 greater than 5000 mg/kg in rats, indicating a favorable safety profile for cosmetic use .

Medical Applications

Drug Delivery Systems:

Due to its biocompatibility and ability to form stable emulsions, this compound is being explored for use in drug delivery systems. Its properties may enhance the solubility and stability of therapeutic agents, potentially improving their bioavailability when administered.

Cosmetic Formulations:

In the cosmetics industry, this compound is widely used as an emollient and skin-conditioning agent. It is incorporated into various products such as lotions, creams, and sunscreens due to its ability to improve texture and provide moisture retention .

Industrial Applications

Cosmetics Industry:

this compound is recognized for its role in cosmetic formulations as an emollient. It enhances the sensory attributes of products while providing moisturizing benefits. The compound's compatibility with other ingredients makes it a preferred choice for formulators aiming for high-quality skincare products.

Sunscreen Formulations:

The compound's dielectric properties have been studied in relation to sunscreen formulations, where it contributes to the overall efficacy of UV protection while maintaining skin feel and aesthetics .

Case Studies

Mechanism of Action

Diisoamyl malate exerts its effects primarily through its emollient properties. It forms a protective layer on the skin, reducing water loss and maintaining skin hydration. The esterases in the skin can metabolize this compound to malic acid and isoamyl alcohol, which may penetrate the dermis and contribute to its skin-conditioning effects .

Comparison with Similar Compounds

Structural and Physicochemical Properties

Dialkyl malates share a common succinate core but differ in alkyl chain length and branching, which directly influence their physicochemical properties (Table 1).

| Compound | Chemical Formula | Molecular Weight (g/mol) | Alkyl Chain Length | Key Structural Features |

|---|---|---|---|---|

| Diisoamyl malate | C₁₄H₂₆O₅ | 274.35 | C5 (branched) | Short, branched isoamyl groups |

| Diisostearyl malate | C₄₀H₇₈O₅ | 647.05 | C18 (branched) | Long, branched isostearyl groups |

| Diethylhexyl malate | C₁₂H₂₂O₅ | 246.30 | C8 (linear) | Linear ethylhexyl groups |

| Dibutyloctyl malate | C₁₆H₃₀O₅ | 302.41 | C4 + C8 (mixed) | Mixed butyl and octyl groups |

Key Observations :

- Molecular Weight : Diisostearyl malate (647.05 g/mol) has the highest molecular weight, contributing to its occlusive and heavy-textured emolliency, whereas this compound (274.35 g/mol) offers a lighter feel .

- Branching vs. Linearity: Branched chains (e.g., diisoamyl, diisostearyl) enhance solubility in non-polar matrices, while linear chains (e.g., diethylhexyl) improve spreadability .

Key Observations :

- Diisostearyl malate dominates the market due to its versatility in high-pigment products like lipsticks, where its high molecular weight stabilizes formulations .

- This compound ’s absence in current formulations may stem from preferential use of analogs with established performance data, though its safety profile is equivalent to peers .

Biological Activity

Diisoamyl malate is a diester derived from malic acid, recognized for its diverse applications in cosmetics, food, and agriculture. This article delves into its biological activity, safety profile, and efficacy based on available research findings.

Chemical Structure and Properties

This compound has the chemical formula and is characterized by two isoamyl groups esterified with malic acid. This structure contributes to its unique properties, including surfactant activity and potential biological effects.

Biological Activity

1. Toxicological Profile

Toxicological studies on this compound indicate a favorable safety profile. For instance, acute oral toxicity studies in Wistar rats showed an LD50 greater than 5000 mg/kg, indicating low toxicity levels . Additionally, dermal irritation tests on rabbits revealed no significant irritation when applied at concentrations up to 100% .

2. Genotoxicity and Mutagenicity

Genotoxicity assessments have shown that this compound does not exhibit mutagenic properties. In Ames tests using various strains of Salmonella typhimurium, it was found to be non-mutagenic both with and without metabolic activation . This suggests that this compound is unlikely to pose genetic risks in biological systems.

3. Skin Absorption and Sensitization

Research indicates that this compound has low skin absorption characteristics, making it less likely to cause systemic effects upon topical application. Human patch tests have demonstrated that it does not induce irritation or sensitization in individuals with sensitive skin .

Efficacy in Applications

1. Cosmetic Use

This compound is frequently utilized in cosmetic formulations due to its emollient properties. It serves as a skin-conditioning agent that enhances the texture and feel of products without causing irritation. Its ability to reduce surface tension makes it an effective emulsifier in creams and lotions .

2. Agricultural Applications

In agricultural formulations, this compound acts as a surfactant, improving the efficacy of pesticides and herbicides by enhancing their spreadability and adhesion on plant surfaces. Studies have shown that it significantly reduces dynamic surface tension at low concentrations, thereby optimizing the performance of agricultural sprays .

Case Study 1: Cosmetic Safety Assessment

A comprehensive safety assessment conducted by the Cosmetic Ingredient Review (CIR) panel concluded that this compound is safe for use in cosmetic products at concentrations up to 2% . The panel's review included data from multiple studies assessing dermal irritation and sensitization.

Case Study 2: Agricultural Efficacy

In a field study examining the effectiveness of pesticide formulations containing this compound, results indicated enhanced pest control compared to formulations without surfactants. The addition of this compound improved coverage on leaf surfaces and increased the duration of pesticide action .

Data Summary Table

| Property | Value/Result |

|---|---|

| Chemical Formula | |

| Acute Oral LD50 | > 5000 mg/kg |

| Dermal Irritation (Rabbits) | No significant irritation observed |

| Ames Test (Mutagenicity) | Non-mutagenic |

| Cosmetic Use Concentration | Up to 2% |

| Surface Tension Reduction | Effective at low concentrations |

Q & A

Q. What established synthetic protocols are available for Diisoamyl Malate, and how can researchers optimize reaction conditions?

this compound is synthesized via esterification of malic acid with isoamyl alcohol, typically catalyzed by acid (e.g., sulfuric acid) or enzymatic agents. Optimization involves varying molar ratios, temperature (e.g., 60–100°C), and catalyst loading. Purity can be assessed using thin-layer chromatography (TLC) or HPLC, with final characterization via H/C NMR and FT-IR to confirm ester bond formation .

Q. Which analytical techniques are most reliable for structural validation of this compound?

Nuclear Magnetic Resonance (NMR) spectroscopy is critical for confirming ester linkage and branching in the isoamyl chains. Mass spectrometry (MS) provides molecular weight validation, while FT-IR identifies functional groups (e.g., hydroxyl, carbonyl). Gas chromatography (GC) with flame ionization detection (FID) can assess purity in synthetic batches .

Q. What in vitro models are suitable for preliminary toxicity screening of this compound?

Use human keratinocyte (HaCaT) or lung carcinoma (A549) cell lines for cytotoxicity assays (e.g., MTT or resazurin reduction). For genotoxicity, employ the Comet assay or micronucleus tests at concentrations ≤100 µM, referencing protocols from isoamyl alcohol metabolite studies .

Q. How can researchers determine the log Kow (octanol-water partition coefficient) of this compound to predict dermal penetration?

Experimental determination via shake-flask method with HPLC quantification or computational tools (e.g., EPI Suite). For related esters like isoamyl alcohol, log Kow values (~1.16) suggest moderate lipophilicity, informing permeability predictions in Franz diffusion cell experiments .

Advanced Research Questions

Q. What metabolic pathways degrade this compound in mammalian systems, and how do its metabolites influence toxicity profiles?

Hydrolysis by esterases releases malic acid and isoamyl alcohol. Monitor metabolites using LC-MS/MS in hepatocyte or plasma stability assays. Cytotoxicity of isoamyl alcohol (IC50 ~28 mM in A549 cells) should be contextualized with in vivo relevance, as subtoxic concentrations may not reflect physiological exposure .

Q. How do conflicting data on this compound’s genotoxicity arise, and what methodological factors should be prioritized for resolution?

Discrepancies may stem from assay sensitivity (e.g., Comet vs. Ames test), metabolic activation (S9 mix inclusion), or concentration ranges. Replicate studies under OECD guidelines, using human-relevant cell lines and physiologically achievable doses. Cross-validate with in silico tools like QSAR to predict mutagenic potential .

Q. What experimental designs are recommended to study this compound’s interaction with skin microbiota?

Use ex vivo human skin models inoculated with Staphylococcus epidermidis or Cutibacterium acnes. Quantify ester degradation via GC-MS and monitor microbial viability/metabolome shifts via 16S rRNA sequencing or metabolomics. Include controls for pH and sebum content variations .

Q. How can advanced spectroscopic methods (e.g., 2D NMR or X-ray crystallography) resolve stereochemical ambiguities in this compound synthesis?

X-ray crystallography provides definitive stereochemical data for crystalline intermediates. For non-crystalline samples, employ NOESY or ROESY NMR to analyze spatial proximity of protons, particularly for branched isoamyl groups. Computational modeling (DFT) can supplement experimental data .

Methodological Guidance for Data Analysis

Q. How should researchers address batch-to-batch variability in this compound synthesis?

Implement quality-by-design (QbD) principles: Use design-of-experiments (DoE) software (e.g., Minitab) to identify critical process parameters (CPPs). Statistically analyze purity/yield data via ANOVA and control charts to establish acceptable variability thresholds .

Q. What statistical approaches are appropriate for correlating this compound’s log Kow with dermal absorption rates?

Apply linear regression or partial least squares (PLS) modeling to relate log Kow values to permeability coefficients (e.g., Kp) from Franz cell experiments. Validate with bootstrap resampling to assess robustness .

Contradiction Analysis and Reproducibility

Q. How can researchers reconcile discrepancies between in vitro and in vivo toxicity findings for this compound?

Evaluate bioavailability differences: In vitro systems may lack metabolic detoxification pathways present in vivo. Conduct physiologically based pharmacokinetic (PBPK) modeling to extrapolate doses. Use human-relevant 3D tissue models to bridge gaps .

Q. What steps ensure reproducibility in this compound studies across laboratories?

Adopt standardized protocols (e.g., OECD TG 439 for skin irritation). Share raw data and analytical standards via repositories like Zenodo. Cross-validate key findings through multi-center collaborations, documenting instrumentation parameters (e.g., HPLC column type, MS ionization mode) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.